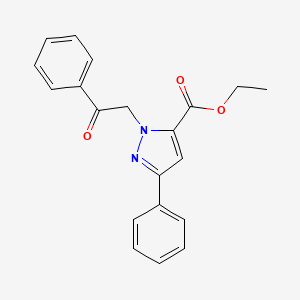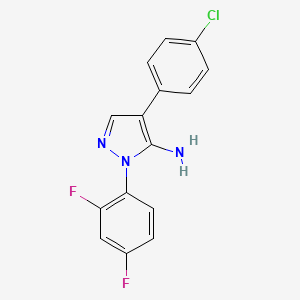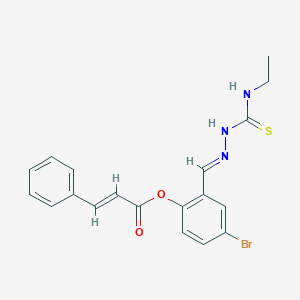
Ethylamine, 2-(2-propynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-(2-propynylthio)- is an organic compound that features an ethylamine group bonded to a propynylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethylamine, 2-(2-propynylthio)- typically involves a multi-step synthetic process. One common method includes the Friedel-Crafts alkylation reaction where thiophene is used as a raw material and halogenated propionate under the action of a composite oxide solid acid catalyst . This is followed by amidation and Hofmann rearrangement to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethylamine, 2-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizers such as potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ethylamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Scientific Research Applications
Ethylamine, 2-(2-propynylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethylamine, 2-(2-propynylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Similar Compounds:
Methylamine: A simpler amine with a single methyl group.
Ethylenediamine: Contains two amine groups connected by an ethylene bridge.
Propylamine: An amine with a propyl group.
Properties
| 75606-28-9 | |
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
InChI Key |
JXNNUSBDVAUZFU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)


![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)

![1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)

![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12048687.png)





![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)
